molecular formula C21H25ClN2O6 B13403363 N-Formyl Amlodipine

N-Formyl Amlodipine

Cat. No.: B13403363
M. Wt: 436.9 g/mol
InChI Key: XEJRHYXNQHVXRJ-UHFFFAOYSA-N
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Description

Significance of Pharmaceutical Impurities and Degradants in Active Pharmaceutical Ingredients (APIs) and Drug Products

Pharmaceutical impurities are unwanted chemical substances that can arise during the manufacturing process or storage of a drug product. cymitquimica.com They can originate from various sources, including starting materials, intermediates, by-products of synthesis, and degradation of the API itself. aquigenbio.com The control of these impurities is a critical issue for the pharmaceutical industry as their presence can impact the safety, efficacy, and stability of the final drug product. contractpharma.comcymitquimica.com

Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, including those from the International Council for Harmonisation (ICH), to control impurities in pharmaceuticals. researchgate.netnih.gov These guidelines necessitate the identification, characterization, and quantification of impurities to ensure they are within acceptable limits. researchgate.net The presence of certain impurities may necessitate additional toxicological studies to assess their potential risk to patients. researchgate.netnih.gov

Overview of Amlodipine (B1666008) Degradation Products and Impurity Profiling

Amlodipine, a long-acting calcium channel blocker, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. lcms.cz Forced degradation studies, which involve exposing the drug substance to conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products. aquigenbio.comlcms.czceon.rs

The impurity profile of Amlodipine has been extensively studied, with various analytical techniques like High-Performance Liquid Chromatography (HPLC) being instrumental in separating and identifying these related substances. ceon.rsijpsdronline.comnih.gov Some of the known impurities of Amlodipine include Impurity A, D, E, and F as described in the European Pharmacopoeia. ceon.rs The formation of these impurities can be influenced by factors such as pH, temperature, and the presence of oxidative agents. lcms.czresearchgate.net For instance, a significant increase in degradation products has been observed during thermal degradation. researchgate.net

N-Formyl Amlodipine: A Key Degradation Product and Its Research Relevance

This compound is recognized as a significant impurity of Amlodipine. It can be formed through the reaction of Amlodipine with formic acid, which can be present as a reactive impurity originating from the degradation of excipients like polyethylene (B3416737) glycol (PEG). researchgate.net The primary and secondary amino groups in drug substances are known to react with formic acid to form N-formyl impurities. researchgate.net

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Chemical Name 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-formamidoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate manasalifesciences.com
CAS Number 93848-81-8 cleanchemlab.commanasalifesciences.com
Molecular Formula C21H25ClN2O6 manasalifesciences.com
Molecular Weight 436.89 g/mol manasalifesciences.com
Appearance White to Off-white Solid
Solubility Soluble in Chloroform, DMSO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25ClN2O6

Molecular Weight

436.9 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2-formamidoethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25ClN2O6/c1-4-30-21(27)19-16(11-29-10-9-23-12-25)24-13(2)17(20(26)28-3)18(19)14-7-5-6-8-15(14)22/h5-8,12,18,24H,4,9-11H2,1-3H3,(H,23,25)

InChI Key

XEJRHYXNQHVXRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC=O

Origin of Product

United States

Mechanistic Investigations of N Formyl Amlodipine Formation Pathways

Chemical Reaction Pathways Leading to N-Formylation

The formation of N-Formyl amlodipine (B1666008), a derivative with a formyl group attached to the primary amine of the amlodipine molecule, can be attributed to specific chemical reactions. nih.gov These reactions are often facilitated by the presence of certain reagents and environmental conditions.

Role of Formic Acid in the Formation of N-Formyl Moieties

Formic acid is a key reactant in the N-formylation of compounds containing primary or secondary amine groups. researchgate.netnih.gov The reaction between an amine and formic acid, often heated, results in the formation of a formamide (B127407) product. mdpi.com This process, a type of condensation reaction, involves the elimination of a water molecule. mdpi.com In the context of amlodipine, which possesses a primary amine, the presence of formic acid can directly lead to the formation of N-Formyl amlodipine. researchgate.netnih.gov Formic acid can be present as a degradation product of other excipients, such as polyethylene (B3416737) glycols (PEGs). nih.gov The use of a formic acid/acetic anhydride (B1165640) mixture is another effective agent for the formylation of amines. google.com

Oxidative Degradation Mechanisms and Reactive Intermediates

Oxidative degradation of amlodipine can also contribute to the formation of impurities. lcms.cz While direct oxidation pathways leading specifically to this compound are less explicitly detailed in the provided results, the oxidative degradation of excipients can produce reactive intermediates that then participate in impurity formation. nih.gov For instance, the oxidation of PEGs can generate both formaldehyde (B43269) and formic acid. researchgate.netnih.gov These reactive impurities can then interact with amine-containing drug substances like amlodipine. researchgate.net Specifically, formic acid is frequently implicated in the formation of N-formyl impurities. researchgate.netnih.gov Forced degradation studies on amlodipine besylate using oxidizing agents like hydrogen peroxide have shown the formation of various degradation products, including a dehydro amlodipine derivative. doaj.org While not this compound itself, this demonstrates the susceptibility of amlodipine to oxidative stress, which can create a chemical environment conducive to various degradation pathways.

Excipient-Driven Impurity Formation Studies

Excipients, while generally considered inert, can play a significant role in the degradation of active pharmaceutical ingredients (APIs). drhothas.comscirp.org Interactions between excipients and the API, or the degradation of excipients themselves, can lead to the formation of impurities like this compound.

Influence of Polyethylene Glycols (PEGs) and Associated Degradants (Formaldehyde, Formic Acid)

Polyethylene glycols (PEGs) are common excipients that are susceptible to autooxidation, a process that can generate reactive impurities such as formaldehyde and formic acid. researchgate.netnih.govrsc.org These degradants are known to react with primary and secondary amine moieties in drug substances. researchgate.netnih.gov Formic acid, a major degradation product of PEGs, is directly responsible for the N-formylation of amines. researchgate.netnih.gov The combination of PEGs and iron oxides, for example, has been shown to increase the concentration of N-methyl impurities in certain drugs, a reaction that requires both formaldehyde and formic acid. researchgate.netnih.gov This highlights the potential for PEG degradation to be a significant source of the necessary reactants for this compound formation.

Investigation of Maillard Reaction Pathways with Primary Amines and Sugars

The Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid or protein, is a well-known pathway for drug-excipient incompatibility. researchgate.netijfsab.com Amlodipine, containing a primary amine, is susceptible to this reaction when formulated with reducing sugars like lactose (B1674315). scirp.orgresearchgate.netresearchgate.net This interaction can lead to the formation of a glycosyl adduct. scirp.orgresearchgate.net While the direct product of the initial Maillard reaction with lactose is an amlodipine-lactose adduct, subsequent degradation and rearrangement of this adduct, potentially through oxidation, can lead to the formation of N-formyl derivatives. drhothas.comrsc.org The instability of amlodipine besylate in the presence of lactose, particularly with moisture and heat, has been demonstrated, with the major degradation product identified as amlodipine besylate glycosyl. scirp.orgresearchgate.net

Environmental Stress-Induced Degradation Dynamics

The stability of amlodipine can be significantly influenced by environmental factors such as heat, humidity, and light. jsirjournal.comarcjournals.org Forced degradation studies are conducted to understand the susceptibility of a drug substance to these stresses and to identify potential degradation products.

Under acidic conditions (e.g., 5 M HCl at 80°C), amlodipine besylate has shown significant degradation. doaj.org Similarly, basic conditions (e.g., 5 M NaOH at 80°C) can lead to complete degradation. doaj.org Oxidative stress, induced by agents like 30% hydrogen peroxide at 80°C, also results in considerable degradation of amlodipine. lcms.cz Photodegradation is another critical factor, with exposure to UV light causing a reduction in amlodipine concentration. jsirjournal.comarcjournals.orgnih.gov These stress conditions can accelerate the chemical reactions and excipient degradation pathways discussed above, thereby increasing the likelihood of this compound formation. For instance, the presence of humidity can facilitate the Maillard reaction between amlodipine and lactose. researchgate.net

Below is a summary of findings from various degradation studies on amlodipine:

Stress ConditionReagents/ParametersExtent of DegradationMajor Degradation Products Identified
Acid Hydrolysis 5 M HCl, 80°C, 6 hrs75.2% doaj.orgDehydro amlodipine derivate doaj.org
Base Hydrolysis 5 M NaOH, 80°C, 6 hrsTotal degradation doaj.orgCompound with molecular formula C15H16NOCl doaj.org
Oxidative Degradation 3% H2O2-methanol (80:20), 80°C, 6 hrs80.1% doaj.orgDehydro amlodipine derivate doaj.org
Photodegradation Photostability chamber, 14 days32.2% doaj.orgAmlodipine pyridine (B92270) derivative and others nih.gov
Thermal Degradation 80°C, 48 hrsNo major impurities found lcms.czNot specified

Hydrolytic Degradation Mechanisms and Susceptibility

Amlodipine's susceptibility to hydrolysis is well-documented, with the rate of degradation being highly dependent on pH. researchgate.net The molecule is susceptible to both acidic and alkaline hydrolysis, which primarily affects its ester groups. researchgate.net While hydrolytic conditions lead to the formation of several degradation products, this compound is not typically formed directly from the water-induced breakdown of the amlodipine molecule.

Instead, the hydrolytic environment can promote the degradation of certain excipients present in the formulation. The presence of water, especially at non-neutral pH, can accelerate the breakdown of polymers like PEGs into smaller molecules, including formic acid. researchgate.netnih.gov This formic acid, a reactive impurity, can then undergo a reaction with the primary amine on the 2-(aminoethoxy)methyl side chain of the amlodipine molecule to form the this compound impurity. researchgate.netnih.gov

Forced degradation studies have quantified the susceptibility of amlodipine to hydrolysis, providing insight into the conditions that might favor the generation of reactive impurities. Studies show significant degradation in both acidic and basic solutions, particularly when combined with heat. lcms.cz For instance, one study recorded a 75.2% degradation of amlodipine besylate in 5 M HCl at 80°C over 6 hours, while total degradation was achieved in 5 M NaOH under the same conditions. Another study noted 60% degradation in an acidic medium and 25% in a basic medium. lcms.cz This inherent lability in aqueous environments underscores the potential for parallel reactions involving excipients that lead to this compound.

Table 1: Amlodipine Degradation under Hydrolytic Stress Conditions

Stress ConditionDurationTemperatureObserved Degradation (%)Reference
0.1 M HCl3 DaysAmbient~1% nih.gov
5 M HCl6 Hours80°C75.2%
Acidic pH (pH 3)Not SpecifiedNot Specified55.5% arcjournals.org
0.1 M NaOH3 DaysAmbient43% nih.gov
5 M NaOH6 Hours80°C100%
Basic pH (pH 8.5)Not SpecifiedNot Specified41.32% arcjournals.org

Photolytic and Thermal Degradation Contributions to this compound Accumulation

The accumulation of this compound can also be influenced by photolytic and thermal stress, although through an indirect mechanism similar to that of hydrolysis. The primary photodegradation pathway for amlodipine involves the oxidation of its dihydropyridine (B1217469) ring to form the corresponding pyridine derivative, a process that leads to a loss of therapeutic activity. nih.govinnovareacademics.in This reaction is generally independent of oxygen and occurs upon exposure to light, particularly in the UV-A range. nih.govinnovareacademics.in

Similarly, thermal stress can induce intramolecular cyclization reactions in the amlodipine molecule, leading to the formation of specific thermal degradants. nih.gov However, neither photolytic nor thermal stress directly converts amlodipine into its N-formyl derivative.

The contribution of these stress factors to this compound accumulation lies in their ability to accelerate the degradation of formulation excipients. researchgate.net Elevated temperatures and humidity, often used in accelerated stability studies, can promote the oxidative degradation of excipients like PEGs, resulting in the generation of formic acid. researchgate.netnih.gov Light exposure can also provide the energy needed to initiate or propagate these degradative reactions within the excipient matrix. Once formic acid is present, it can react with the amlodipine base to form this compound. researchgate.netnih.gov Research has confirmed the formation of other impurities through the reaction of amlodipine with formaldehyde, another common excipient degradant, under accelerated conditions of heat and humidity (40°C/75% RH). researchgate.net

Forced degradation studies highlight amlodipine's sensitivity to these conditions. Exposure to photolytic stress in a stability chamber for 14 days resulted in 32.2% degradation. Another study reported a 5% degradation under light stress. nih.gov While amlodipine is considered relatively stable under thermal stress alone, the combination of heat with other factors like humidity is critical for impurity formation. researchgate.netlcms.cz

Table 2: Amlodipine Degradation under Photolytic and Thermal Stress

Stress ConditionDurationTemperatureObserved Degradation (%)Reference
Photostability Chamber14 DaysNot Specified32.2%
UV (200 W-h/m²) & Vis Light (1.2 M lux-h)Not SpecifiedNot Specified5% nih.gov
UV LightNot SpecifiedNot Specified56.11% arcjournals.org
Thermal (Oven)3 Days105°CNo degradation observed nih.gov
Thermal (Oven)48 Hours80°CNo major impurities found lcms.cz
Thermal (Water Bath)Not Specified80°C44.40% arcjournals.org

Advanced Analytical Strategies for Structural Elucidation and Quantification of N Formyl Amlodipine

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of N-Formyl Amlodipine (B1666008). These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of N-Formyl Amlodipine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H-NMR spectroscopy confirms the presence of the formyl proton (-CHO) as a distinct singlet, which is a key differentiator from the primary amine in Amlodipine. Other characteristic signals include those for the aromatic protons of the 2-chlorophenyl group, the dihydropyridine (B1217469) ring protons, and the protons of the ethyl and methyl ester groups, as well as the ethoxymethyl side chain. rsc.org

¹³C-NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. The spectrum shows distinct resonances for the carbonyl carbons of the ester and formyl groups, the aromatic carbons, and the carbons of the dihydropyridine ring and the side chain. rsc.org The specific chemical shifts observed in both ¹H and ¹³C NMR spectra allow for the complete assignment of the molecular structure, confirming the N-formylation of the primary amino group of Amlodipine.

Table 1: Representative NMR Data for this compound Analogs and Related Structures

This table presents data from Amlodipine bio-isosteres to illustrate typical chemical shifts. Actual values for this compound may vary.

Nucleus Chemical Shift (δ) ppm (Exemplary Data) Structural Assignment
¹³C 167.6, 166.8 Ester Carbonyls
¹³C 146.3, 146.1, 145.3, 144.9 Dihydropyridine Ring Carbons
¹³C 131.5, 129.5, 128.1, 127.9 Aromatic Carbons (Chlorophenyl)
¹³C 103.7, 102.0 Dihydropyridine Ring Carbons
¹³C 66.5, 63.9, 59.9, 51.0 Side Chain & Ester Alkyl Carbons
¹H 8.67 (s, 1H) Dihydropyridine NH
¹H 7.33 - 7.31 (m) Aromatic Protons

Source: The Royal Society of Chemistry rsc.org

Mass Spectrometry (MS and Tandem MS/MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of the molecule.

In electrospray ionization (ESI) MS, this compound is typically observed as a protonated molecule [M+H]⁺. Its molecular formula is C₂₁H₂₅ClN₂O₆, corresponding to a molecular weight of approximately 436.88 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Table 2: Mass Spectrometry Data for this compound

Parameter Value Description
Molecular Formula C₂₁H₂₅ClN₂O₆ The elemental composition of the compound. nih.gov
Molecular Weight 436.88 g/mol The calculated molecular mass of the compound.
Monoisotopic Mass 436.1401142 Da The exact mass of the most abundant isotope. nih.gov
[M+H]⁺ (m/z) ~437.15 The expected mass-to-charge ratio for the protonated molecule in MS.

Source: PubChem, BOC Sciences nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides clear evidence for its key structural features.

The presence of the formyl group is confirmed by a characteristic C=O stretching vibration. Additionally, the spectrum will show strong absorption bands corresponding to the ester carbonyl (C=O) groups, C-O stretching of the esters and ether linkage, N-H stretching of the dihydropyridine ring, and C-H stretching of the alkyl and aromatic groups. rsc.org Comparing the spectrum of this compound to that of Amlodipine would show the disappearance of the primary amine N-H bending vibrations and the appearance of the amide/formyl bands, thus confirming the structural modification. biomedres.us

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Dihydropyridine) ~3340
C-H Stretch (Aromatic/Alkyl) ~2930
C=O Stretch (Formyl Amide) ~1690
C=O Stretch (Ester) ~1610
C-O Stretch (Ether/Ester) ~1200

Source: The Royal Society of Chemistry rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust technique used for the quantitative analysis of substances that absorb light in the UV-Vis range. Amlodipine and its derivatives, including this compound, possess a dihydropyridine chromophore that absorbs strongly in the UV region.

The UV spectrum of Amlodipine typically shows a maximum absorption (λmax) at approximately 237-239 nm. ajrconline.orgnih.gov This wavelength is commonly used for detection and quantification in chromatographic methods. nih.govresearchgate.net While the λmax for this compound is expected to be similar to that of the parent drug due to the preservation of the core dihydropyridine structure, a dedicated UV scan of the purified impurity is necessary to determine the optimal wavelength for its quantification. medcraveonline.com The method's linearity, accuracy, and precision can be validated according to ICH guidelines for use in routine quality control. ajrconline.org

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic methods are essential for separating this compound from the active pharmaceutical ingredient (API), Amlodipine, and other related impurities. This separation is critical for accurate quantification and for monitoring the purity of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most widely used techniques for impurity profiling of Amlodipine. ijpsdronline.com These methods offer high resolution, sensitivity, and reproducibility.

Development of a stability-indicating HPLC or UHPLC method involves optimizing several parameters to achieve adequate separation of all potential impurities, including this compound. Key parameters include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly employed. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often required to resolve all compounds. nih.govceon.rs

Detection: UV detection is typically set at the λmax of Amlodipine, around 237 nm, which is also suitable for detecting structurally similar impurities like this compound. researchgate.netijpsdronline.com

Column Temperature and Flow Rate: These are optimized to ensure good peak shape and resolution within a reasonable run time. ijpsdronline.com

UHPLC methods, utilizing columns with smaller particle sizes, offer advantages over traditional HPLC, including faster analysis times and improved separation efficiency. ijpsdronline.com Validated HPLC/UHPLC methods are crucial for the routine quality control of Amlodipine drug substances and products, ensuring that the level of this compound and other impurities is below the established safety thresholds. ceon.rs

Table 4: Example HPLC/UHPLC Method Parameters for Amlodipine Impurity Profiling

Parameter Condition
Chromatography System HPLC / UHPLC
Column Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 2.6 µm) nih.gov
Mobile Phase A Aqueous Buffer (e.g., 0.4% Ammonium Hydroxide) nih.gov
Mobile Phase B Methanol nih.gov
Elution Mode Gradient nih.gov
Flow Rate ~0.3 - 0.9 mL/min ijpsdronline.com
Column Temperature ~30 °C ijpsdronline.com
Detection Wavelength 237 nm ijpsdronline.com
Injection Volume ~3 - 20 µL ijpsdronline.com

Source: International Journal of Pharmaceutical Sciences and Drug Research, Heliyon nih.govijpsdronline.com

Optimization of Chromatographic Parameters (Mobile Phase Composition, Stationary Phase Selection, Column Temperature)

Coupled Techniques (e.g., LC-MS/MS) for Enhanced Selectivity, Sensitivity, and Structural Information

While HPLC with UV detection is a powerful tool for separation and quantification, it may not always provide sufficient information for the unambiguous identification of unknown impurities. nih.gov For this purpose, coupling liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers significant advantages. nih.govnih.gov

LC-MS/MS combines the separation power of LC with the mass-analyzing capabilities of a mass spectrometer. This hyphenated technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a highly specific identifier. nih.govscirp.org In LC-MS/MS, a precursor ion corresponding to the compound of interest is selected and fragmented, and the resulting product ions are detected. nih.gov This fragmentation pattern provides valuable structural information, aiding in the definitive identification of impurities like this compound. nih.govnih.gov

The high selectivity and sensitivity of LC-MS/MS make it an invaluable tool for detecting and characterizing impurities present at very low levels in pharmaceutical samples. scirp.orgijcrt.orgthaiscience.info

Preparative Chromatography for Isolation of this compound for Further Characterization

To unequivocally confirm the structure of a newly identified impurity like this compound, it is often necessary to isolate a sufficient quantity of the pure compound for further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy. ajrconline.orgconicet.gov.ar Preparative chromatography is the technique of choice for this purpose. google.comnih.govchromatographyonline.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. chromatographyonline.com The goal is to isolate milligrams to grams of a specific compound. chromatographyonline.com The fractions corresponding to the peak of interest, in this case, this compound, are collected, and the solvent is evaporated to yield the purified compound. google.com The isolated impurity can then be subjected to various characterization techniques to confirm its chemical structure. ajrconline.org

Validation of Analytical Methods for this compound Detection and Quantification

Once an analytical method for the determination of this compound has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the method is reliable, accurate, and precise. eijppr.comijcrt.org

Specificity and Resolution Studies to Ensure Impurity Differentiation

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.govceon.rs In the context of this compound analysis, specificity studies are crucial to demonstrate that the peak corresponding to this compound is not interfered with by Amlodipine or any other related substances. ceon.rs

This is typically achieved by analyzing a mixture of the API and all known impurities to ensure that they are all well-separated. ceon.rs Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed. nih.gov The resulting chromatograms are examined to ensure that the this compound peak is resolved from any degradation products formed. nih.gov

Assessment of Linearity, Accuracy, and Precision

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. eijppr.comnih.gov To assess linearity, a series of solutions of this compound at different known concentrations are prepared and analyzed. scispace.com The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is calculated to evaluate the linearity. A value close to 1 indicates a strong linear relationship. scispace.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. eijppr.comnih.gov It is often determined by performing recovery studies. scispace.com This involves spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and analyzing the samples. eijppr.com The percentage recovery is then calculated.

Precision: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. eijppr.comnih.gov Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day using the same equipment. ajrconline.org

Intermediate Precision (Inter-day precision): The precision of the method when the analysis is performed by different analysts, on different days, or with different equipment. ajrconline.org

Table 2: Typical Validation Parameters and Acceptance Criteria for an Impurity Method
ParameterTypical Acceptance Criteria
SpecificityThe peak of interest should be free from any co-eluting peaks. Resolution between adjacent peaks should be >1.5.
Linearity (Correlation Coefficient, r²)≥ 0.999 scispace.com
Accuracy (% Recovery)Typically between 98.0% and 102.0% scispace.com
Precision (% RSD)Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of an analytical method, establishing the sensitivity for a specific analyte. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For impurities like this compound, establishing low LOD and LOQ values is crucial for ensuring that they can be monitored at levels compliant with regulatory requirements.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. dergipark.org.trpensoft.net For chromatographic methods, an S/N ratio of 3:1 is commonly used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. nih.govpensoft.net

While specific LOD and LOQ values for this compound are not extensively detailed in publicly available literature, data from various validated HPLC methods for the analysis of Amlodipine and its other impurities provide insight into the typical sensitivity achieved. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products, including potential N-Formyl impurities. researchgate.netnih.gov For instance, a validated HPLC method for (S)-amlodipine reported an LOD of 0.032 µg/mL and an LOQ of 0.106 µg/mL. In methods developed for the simultaneous determination of Amlodipine with other drugs, the LOD and LOQ for Amlodipine were found to be as low as 0.011 µg/mL and 0.032 µg/mL, respectively. medcraveonline.com The optimization of test concentrations and injection volumes is a key strategy to ensure that the LOQ values are below the reporting thresholds for impurities. scirp.org

The following table summarizes the LOD and LOQ values obtained for Amlodipine in various validated analytical methods, which are indicative of the sensitivity expected for the quantification of its impurities.

AnalyteMethodLODLOQ
(S)-AmlodipineChiral Method0.032 µg/mL0.106 µg/mL
AmlodipineDifferential-Pulse Voltammetry (Rotating)0.004 mg/mL0.012 mg/mL
AmlodipineDifferential-Pulse Voltammetry (Stationary)0.0072 mg/mL0.022 mg/mL
AmlodipineRP-HPLC0.642 µg/mL2.139 µg/mL
Amlodipine BesylateRP-HPLC0.2 µg/mL0.66 µg/mL
AmlodipineRP-HPLC0.02 mcg/mL0.08 mcg/mL
AmlodipineRP-HPLC0.011 µg/mL0.032 µg/mL
AmlodipineHPLC0.021%0.062%
AmlodipineRP-HPLC0.02 µg/mL0.07 µg/mL

This table presents data for Amlodipine and its related forms from various sources to illustrate typical detection and quantification limits in relevant analytical methods.

Evaluation of Method Robustness and Ruggedness

The robustness and ruggedness of an analytical method are established during validation to ensure its reliability for routine use. researchgate.net

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. eijppr.com This provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of Amlodipine and its impurities, robustness is typically tested by varying parameters such as the pH of the mobile phase, mobile phase composition (e.g., percentage of acetonitrile), column temperature, and flow rate. dergipark.org.trmedcraveonline.comaustinpublishinggroup.com The stability of the analytical solutions over a certain period is also assessed as part of the robustness evaluation. austinpublishinggroup.com A method is considered robust if the results of the analysis remain consistent despite these minor changes, with key metrics like peak retention time and resolution between adjacent peaks showing no significant deviation. nih.govmedcraveonline.com

Ruggedness , also referred to as intermediate precision, demonstrates the reproducibility of the test results under various conditions. eijppr.com This includes conducting the analysis on different days, by different analysts, and using different instruments or columns. nih.goveijppr.comscispace.com The goal is to verify that the method yields consistent and reproducible results when performed by different personnel in different laboratories, which is essential for quality control applications. eijppr.com The relative standard deviation (RSD) of the assay results is calculated, and a low RSD value indicates good ruggedness. eijppr.com For example, in the validation of an HPLC method for Amlodipine, intermediate precision was demonstrated with an RSD of 0.17%. eijppr.com

The table below outlines the typical parameters evaluated during robustness and ruggedness testing for analytical methods developed for Amlodipine and its impurities.

Validation ParameterFactors Varied
Robustness Mobile Phase Composition (e.g., ± 2% organic solvent)
pH of Mobile Phase Buffer (e.g., ± 0.2 units)
Flow Rate (e.g., ± 0.1 mL/min)
Column Temperature (e.g., ± 5 °C)
Ruggedness Different Analysts
Different Instruments
Different Columns
Different Days

This table summarizes common parameters intentionally varied to assess the robustness and ruggedness of analytical methods for Amlodipine and its impurities.

Pharmaceutical Stability and Degradation Kinetics of Amlodipine Formulations Pertaining to N Formyl Amlodipine Accumulation

Design and Execution of Accelerated Stability Testing Protocols

Accelerated stability testing is a fundamental component of pharmaceutical development, designed to predict the long-term stability of a drug product by subjecting it to exaggerated or "stress" conditions of temperature and humidity. paho.org These studies are crucial for identifying potential degradation pathways and comparing the stability of different formulations in a shortened timeframe. paho.org

The design of these protocols is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2). europa.eu For a drug product intended for storage in Climatic Zones I and II, the standard accelerated condition is 40°C ± 2°C with 75% ± 5% relative humidity (RH). europa.eusrce.hr Studies are typically conducted for a period of six months. europa.eu The nature of the stress testing should be appropriate for the drug substance and product; it can include elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature), high humidity (75% RH or greater), and exposure to oxidative and photolytic conditions. europa.eu

During these studies, samples are periodically withdrawn and analyzed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining active ingredient and measure the level of any degradation products formed. srce.hrnih.gov For instance, a new impurity, later identified as a product of amlodipine's reaction with formaldehyde (B43269), was observed during an accelerated stability analysis of multi-component amlodipine (B1666008) besylate tablets conducted at 40°C / 75% RH. nih.gov The detection and characterization of such impurities under stress conditions are primary goals of these protocols.

Table 1: Example of ICH-Based Accelerated Stability Testing Protocol

ParameterConditionMinimum DurationPurpose
Temperature40°C ± 2°C6 MonthsTo increase the rate of chemical degradation. paho.org
Relative Humidity75% RH ± 5% RH6 MonthsTo stress the product, especially solid dosage forms in semi-permeable packaging. paho.org
Forced Degradation (Temperature)50°C, 60°C, etc.VariableTo understand the thermal degradation profile. europa.eu
Forced Degradation (Hydrolysis)Acidic, Basic, and Neutral SolutionsVariableTo evaluate susceptibility to hydrolysis. researchgate.net
Forced Degradation (Oxidation)Exposure to Oxidizing Agents (e.g., H₂O₂)VariableTo evaluate susceptibility to oxidation.

Impact of Formulation Excipients on the Formation Kinetics of N-Formyl Amlodipine

Excipients are essential components of pharmaceutical formulations, but they can also be a source of instability for the active drug substance through chemical interactions. scirp.org The formation of this compound is often a direct consequence of the interaction between amlodipine's primary amine group and reactive impurities or degradation products originating from certain excipients. researchgate.netnih.gov

Two primary mechanisms have been identified:

Reaction with Aldehydes and Acids: Certain excipients, particularly polyethylene (B3416737) glycols (PEGs), can undergo oxidative degradation to produce reactive impurities like formaldehyde and formic acid. researchgate.netnih.gov Formic acid is frequently responsible for the N-formylation of drugs that contain primary or secondary amine groups. researchgate.netnih.gov Similarly, formaldehyde, a known degradation product of some excipients, has been shown to react with amlodipine in multi-component tablets, leading to the formation of a new impurity under accelerated stability conditions. nih.govresearchgate.net

Maillard Reaction: Amlodipine, having a primary amine, is susceptible to the Maillard reaction with reducing sugars like lactose (B1674315). scirp.orgresearchgate.net This reaction can lead to the formation of a glycosyl adduct and subsequent degradation products. scirp.org Studies have demonstrated that amlodipine besylate is unstable in the presence of lactose, magnesium stearate, and water, highlighting the critical role of excipient compatibility. scirp.orgresearchgate.net To ensure product quality and stability, lactose-free formulations of amlodipine are often recommended. researchgate.net

Table 2: Excipient Interactions Leading to Amlodipine Degradation

Excipient/ReactantInteraction TypePotential Degradation ProductReference
Lactose (a reducing sugar)Maillard ReactionAmlodipine besylate glycosyl and other degradants. scirp.orgresearchgate.net
Formaldehyde (from excipient degradation, e.g., PEGs)Reaction with primary amineAldehyde-related adducts. nih.govresearchgate.net
Formic Acid (from excipient degradation, e.g., PEGs)N-formylationThis compound. researchgate.netnih.gov
Magnesium Stearate (in presence of lactose and water)Catalyzes degradationIncreases rate of amlodipine degradation. researchgate.net

Kinetic Modeling and Prediction of this compound Accumulation Over Time

Kinetic modeling uses mathematical models to describe the rate at which a chemical reaction, such as drug degradation, occurs. By analyzing data from stability studies, it is possible to determine the order of the reaction (e.g., zero-order, first-order) and calculate the rate constant, which allows for the prediction of impurity formation over time. mdpi.com

For amlodipine, degradation in a solid mixture containing lactose, magnesium stearate, and water at 80°C has been shown to follow first-order kinetics. researchgate.net In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug remaining. The concentration of the impurity, in this case, this compound, would be expected to increase over time as the concentration of amlodipine decreases.

The first-order degradation model is described by the equation: ln[A]t = ln[A]₀ - kt Where:

[A]t is the concentration of amlodipine at time t.

[A]₀ is the initial concentration of amlodipine.

k is the first-order rate constant.

By determining the rate constant k under accelerated conditions, formulators can use the Arrhenius equation to estimate the rate of degradation and, consequently, impurity accumulation at long-term storage conditions. This predictive capability is vital for establishing an appropriate shelf-life for the product.

Table 3: Illustrative First-Order Degradation Kinetics of Amlodipine

Time (Months)% Amlodipine Remaining (Hypothetical)% Total Impurities Formed (Hypothetical)Kinetic Observation
0100.0%0.0%Start of study.
195.0%5.0%The rate of degradation is proportional to the remaining drug concentration. researchgate.net
290.2%9.8%
385.7%14.3%
673.5%26.5%

Long-Term Storage Conditions and Their Influence on Impurity Profiles

In addition to accelerated testing, drug products must undergo long-term stability studies under their intended storage conditions to confirm the predicted shelf-life. paho.org According to ICH guidelines, typical long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or, for climatic zones III and IV, 30°C ± 2°C / 65% RH ± 5% RH. europa.eu

Under these conditions, the rate of degradation is significantly slower than in accelerated studies. However, the accumulation of impurities like this compound still occurs over the product's shelf-life, which can be two years or more. A study comparing mono-layer and bi-layer tablets of amlodipine and atenolol (B1665814) stored at 40°C/75% RH for 4.5 months found that the packaging and formulation design had a significant impact on amlodipine stability. srce.hr In bi-layer tablets, the amlodipine content decreased to about 95% in strip packs and 88% in blister packs. srce.hr For mono-layer tablets, the degradation was much more severe, with content dropping to 72% and 32%, respectively. srce.hr

These findings underscore that even under less extreme long-term conditions, factors such as formulation design (e.g., separating incompatible components in bi-layer tablets), packaging materials that offer better protection against moisture, and the control of reactive excipients are crucial for minimizing the formation of this compound and other impurities throughout the product's lifecycle. srce.hr

Table 4: Influence of Storage and Packaging on Amlodipine Stability After 4.5 Months

Tablet TypePackagingStorage Condition% Amlodipine Content RemainingReference
Bi-layerStrip Pack (Aluminum)40°C / 75% RH~95% srce.hr
Bi-layerBlister Pack (PVC)40°C / 75% RH~88% srce.hr
Mono-layerStrip Pack (Aluminum)40°C / 75% RH~72% srce.hr
Mono-layerBlister Pack (PVC)40°C / 75% RH~32% srce.hr

Strategic Approaches to Impurity Control and Mitigation in Pharmaceutical Development

Development and Utilization of Reference Standards for N-Formyl Amlodipine (B1666008)

The accurate detection and quantification of any impurity hinge on the availability of a well-characterized reference standard. A reference standard for N-Formyl Amlodipine serves as a benchmark against which production batches of Amlodipine are compared. google.com

Synthesis and Characterization: this compound, chemically identified as 4-(2-Chlorophenyl)-2-[[2-(formylamino)ethoxy]methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-ethyl 5-methyl Ester, is an impurity that can be synthesized for use as a reference material. cleanchemlab.comallmpus.compharmaffiliates.com The synthesis allows for the production of a high-purity substance necessary for analytical applications. Following synthesis, this reference standard undergoes comprehensive characterization to confirm its identity and purity. This process utilizes a suite of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. lgcstandards.com

Mass Spectrometry (MS): To confirm the molecular weight (436.89 g/mol ). pharmaffiliates.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the formyl group.

Application in Quality Control: Once characterized and certified, the this compound reference standard is crucial for several quality control (QC) applications. cleanchemlab.comaxios-research.com It is used in the development and validation of analytical methods to ensure they are sensitive and specific enough to detect this impurity. cleanchemlab.com During routine QC testing of Amlodipine API and finished drug products, the reference standard allows for the accurate identification (by comparing retention times in chromatography) and quantification of any this compound present. google.com This ensures that the level of this impurity remains below the established safety thresholds.

Impurity Profiling, Trending, and Monitoring in Drug Substances and Finished Products

Impurity profiling is the comprehensive process of identifying and quantifying all impurities present in a drug substance and its final formulated product. lcms.cz For Amlodipine, this includes monitoring for this compound, which can form as a degradation product or through interaction with excipients. researchgate.netscirp.org

Analytical Methodologies: The primary technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with a Photo Diode Array (PDA) detector or a mass spectrometer (LC-MS). scirp.orggoogle.com A validated HPLC method can effectively separate this compound from the parent Amlodipine API and other related impurities. scirp.org Stability studies under accelerated conditions (e.g., high temperature and humidity) are performed to understand the degradation pathways and identify potential impurities like this compound that may form over the product's shelf life. researchgate.net

Trending and Monitoring: Consistent monitoring of impurity levels across different batches of Amlodipine is a critical component of quality assurance. The data collected from impurity profiling is used to establish trends. Any significant deviation from the established impurity profile can indicate a problem with the manufacturing process or the stability of the product. lcms.cz This continuous monitoring ensures that the manufacturing process remains in a state of control and that the final product consistently meets its quality specifications.

Below is an example of data that might be generated during the validation of an analytical method for Amlodipine and its impurities.

Table 1: Analytical Method Validation Data for Amlodipine and Impurities

Analyte Retention Time (min) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
Amlodipine 16.529 0.2 0.66
Impurity D 2.575 - -
(S)-Amlodipine - 0.032 0.106

Data derived from separate studies focusing on different analytical methods and impurities. The table illustrates typical parameters evaluated during method validation. researchgate.net

Process Analytical Technology (PAT) Applications for In-Process Impurity Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. vdu.ltbruker.com The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process in real-time. bruker.com

While specific PAT applications for controlling this compound formation are not widely published, the principles of PAT can be applied. The formation of this compound can be linked to the presence of formic acid, which may arise from the degradation of certain excipients. researchgate.net

Potential PAT Tools:

Spectroscopy-based tools (NIR, Raman): These can be used in-line or on-line to monitor the chemical composition of raw materials and in-process mixtures. pharmasource.global For instance, they could potentially monitor for the degradation of excipients that might lead to the formation of reactive species like formic acid.

Chromatography-based PAT tools: Real-time or near-real-time chromatography could monitor the formation of this compound during critical process steps. pharmasource.global

At-line UV Imaging: Recent research has shown the potential of UV imaging-based machine vision systems as a PAT tool for the rapid, at-line determination of API concentration in tablets, including those containing amlodipine. europeanpharmaceuticalreview.com This technology could be adapted to monitor for changes that might indicate impurity formation.

By implementing PAT, manufacturers can gain a deeper understanding of the process and identify the parameters that influence the formation of this compound. americanpharmaceuticalreview.comnih.gov This allows for the implementation of real-time controls to adjust process parameters and minimize impurity formation, ensuring the final product's quality. nih.gov

Regulatory Considerations and Guidelines for Impurity Limits and Control Strategies

The control of impurities in pharmaceuticals is strictly regulated by international guidelines to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established key guidelines for this purpose.

Key ICH Guidelines:

ICH Q3A(R2): This guideline addresses impurities in new drug substances. It outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. premier-research.com

ICH Q3B(R2): This guideline focuses on impurities in new drug products, specifically degradation products that can form during manufacturing or on storage. premier-research.comich.org

ICH M7(R1): This guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.com

These guidelines establish thresholds that trigger the need for certain actions. uspnf.com

Table 2: ICH Thresholds for Impurities in Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Source: Based on ICH Q3B(R2) guidelines. premier-research.comich.org

A control strategy for this compound involves setting a specification limit in the drug substance and drug product that is not to be exceeded. This limit is based on the thresholds provided in the ICH guidelines and a thorough safety assessment. The analytical methods used for monitoring must be validated to prove they can accurately quantify the impurity at the specification limit. slideshare.net All identified impurities must be evaluated, and a rationale must be provided for the control strategy implemented. ich.orguspnf.com

Future Research Directions in N Formyl Amlodipine Studies

Exploration of Novel Analytical Technologies for Ultra-Trace Impurity Analysis

The accurate detection and quantification of N-Formyl Amlodipine (B1666008), often present at very low levels, necessitates the continuous development of more sensitive and specific analytical methods. While High-Performance Liquid Chromatography (HPLC) is a commonly used technique, future research will likely focus on more advanced methodologies to enhance detection limits and improve analytical throughput. google.comwisdomlib.orgeijppr.com

Key future research areas include:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and specificity compared to conventional HPLC. nih.gov Future studies could focus on developing and validating robust UPLC-MS/MS methods for the routine analysis of N-Formyl Amlodipine in various sample matrices, including bulk drug substances and finished dosage forms. nih.gov

Hyphenated Techniques: The coupling of liquid chromatography with advanced detectors like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can provide high-resolution mass data, facilitating the unambiguous identification and structural elucidation of trace-level impurities. nih.gov Further exploration of techniques like LC-NMR will also be invaluable for detailed structural characterization without the need for isolating the impurity. conicet.gov.ar

Advanced Chromatographic Columns: Research into novel stationary phases and column technologies, such as those with smaller particle sizes, can lead to improved separation efficiency and faster analysis times. nih.govscience.gov

Analytical TechnologyPotential Advantages for this compound Analysis
UPLC-MS/MS High sensitivity and specificity, suitable for ultra-trace quantification. nih.gov
LC-QTOF-MS Provides high-resolution mass data for accurate identification and structural elucidation. nih.gov
LC-NMR Enables detailed structural characterization of impurities directly in complex mixtures. conicet.gov.ar
Advanced HPLC Columns Improved separation efficiency, faster analysis times. nih.govscience.gov

Advanced Computational Chemistry and Molecular Modeling for Predicting Degradation Pathways

Understanding the mechanisms by which this compound is formed is critical for developing strategies to prevent its occurrence. Advanced computational chemistry and molecular modeling offer powerful tools to predict degradation pathways and identify the factors that contribute to impurity formation. rsc.orgacs.org

Future research in this domain will likely involve:

In Silico Prediction Software: Programs like Zeneth can predict chemical degradation pathways based on the molecular structure and reaction conditions. acs.orgresearchgate.net Applying such software to amlodipine could help elucidate the specific conditions (e.g., pH, temperature, presence of excipients) that favor the formation of this compound. acs.orgresearchgate.net

Quantum Mechanical Calculations: These calculations can provide insights into the reaction energetics and transition states involved in the formation of this compound. This information can be used to identify the most likely degradation pathways and to design more stable drug formulations.

Molecular Dynamics Simulations: These simulations can model the interactions between amlodipine, excipients, and potential sources of formylating agents (like formaldehyde) at the atomic level. researchgate.net This can help to understand how formulation components might contribute to impurity formation. researchgate.netresearchgate.net

Development of Green Chemistry Approaches for Minimizing Impurity Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org Applying these principles to the synthesis and formulation of amlodipine can significantly minimize the formation of this compound.

Future research directions in this area include:

Microwave-Assisted Synthesis: This technique can lead to faster reaction times, higher yields, and milder reaction conditions compared to conventional heating methods, potentially reducing the formation of degradation products. mdpi.comresearchgate.net

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, can minimize waste and reduce the potential for side reactions that may lead to impurity formation. ajrconline.org

Catalysis: The use of highly selective catalysts can direct the chemical synthesis towards the desired product, minimizing the formation of byproducts and impurities. ajrconline.org Research into novel catalysts for amlodipine synthesis could be a key area of investigation.

Standardization of Impurity Detection and Quantification Across Diverse Amlodipine Formulations

Ensuring consistent quality and safety of amlodipine products globally requires the standardization of analytical methods for impurity profiling. Different formulations of amlodipine may contain various excipients that could interfere with the analysis of this compound. scirp.org

Future efforts in this area should focus on:

Q & A

Q. What are the recommended analytical methods for characterizing N-Formyl Amlodipine in synthetic mixtures?

  • Methodological Answer : Prioritize hyphenated techniques such as HPLC-UV/Vis or LC-MS for quantitative analysis, complemented by FTIR and NMR for structural elucidation. For example, FTIR can confirm functional groups (e.g., formyl and amide bonds) by identifying peaks in the 1650–1750 cm⁻¹ range . Quantitative HPLC methods should follow validation protocols per ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Q. How can researchers design a robust synthesis protocol for this compound?

  • Methodological Answer : Use a factorial experimental design (e.g., D-optimal design) to optimize reaction parameters such as temperature, molar ratios, and catalyst concentration. Include control experiments to assess side reactions (e.g., hydrolysis of the formyl group). Raw data from synthesis batches should be tabulated in appendices, with processed data (e.g., yield, purity) analyzed via ANOVA to identify significant factors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant practices, including PPE (gloves, goggles) and fume hoods, to mitigate risks from inhalation or dermal exposure. Emergency procedures for spills (e.g., containment with inert absorbents) and fire hazards (e.g., CO₂ extinguishers) should align with SDS guidelines for structurally similar compounds like N-Formylglycine .

Advanced Research Questions

Q. How can contradictions in stability data for this compound under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and compare degradation kinetics with real-time data. Use mass spectrometry to identify degradation products (e.g., de-formylated derivatives) and validate findings via forced degradation studies. Statistical tools like principal component analysis (PCA) can reconcile discrepancies by isolating confounding variables (e.g., excipient interactions) .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Implement a crossover study design with standardized bioanalytical methods (e.g., validated LC-MS/MS for plasma quantification). Control for inter-subject variability by stratifying participants based on metabolic enzymes (e.g., CYP3A4 activity). Include calibration curves and quality control samples in each batch to minimize instrumental drift .

Q. How should researchers address unresolved questions about this compound’s receptor-binding mechanisms?

  • Methodological Answer : Combine molecular docking simulations (e.g., using AutoDock Vina) with in vitro assays (e.g., radioligand binding) to map interactions with targets like calcium channels. Cross-validate findings with mutational analysis of receptor domains to identify critical binding residues. Contradictory results should be analyzed for methodological biases (e.g., solvent effects in assays) .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to dose-response data. Use Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes rather than relying solely on p-values. Raw data should be archived in repositories like Zenodo for transparency .

Q. How can researchers design a validation protocol for a new this compound quantification assay?

  • Methodological Answer : Follow ICH Q2(R1) guidelines, including parameters such as specificity (no interference from matrix components), accuracy (spiked recovery tests), and robustness (deliberate variations in pH or flow rate). Use a training set of 20–30 samples with a D-optimal design to cover the analytical range, and validate with independent batches .

Q. What criteria define a high-quality research question for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question like “How does this compound modulate oxidative stress in endothelial cells compared to its parent compound?” balances specificity and broader relevance. Avoid overly narrow questions (e.g., focusing solely on synthesis yields) unless addressing a critical knowledge gap .

Data Presentation and Reporting

Q. How should large datasets from this compound experiments be managed in publications?

  • Methodological Answer : Include raw data (e.g., chromatograms, spectral scans) in supplementary materials, with processed data (e.g., pharmacokinetic parameters) summarized in tables or figures. Use tools like OriginLab or Python’s Matplotlib for visualization. Adhere to journal guidelines (e.g., ACS Style) for referencing primary sources and avoiding redundant data .

Q. What are best practices for discussing unexpected results in this compound research?

  • Methodological Answer : Contextualize anomalies by comparing them with literature (e.g., solubility discrepancies in polar solvents). Conduct post hoc experiments (e.g., DSC for polymorph analysis) to test hypotheses. Transparently report limitations, such as instrument detection limits or sample degradation, in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.